5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole is a chemical compound characterized by its unique structure, which includes a piperazine ring, a thiadiazole ring, and a fluorinated ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with 2-fluoroethyl chloride to form 4-(2-fluoroethyl)piperazine.
Introduction of Thiadiazole Ring: The piperazine derivative is then reacted with thiosemicarbazide and an appropriate acid catalyst to form the thiadiazole ring.
Methylation: The final step involves the methylation of the thiadiazole ring to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the fluorinated ethyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the fluorinated ethyl group.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent. Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated ethyl group enhances the compound's ability to penetrate biological membranes, while the piperazine and thiadiazole rings interact with enzymes and receptors to modulate biological activity.
Comparison with Similar Compounds
4-(2-Fluoroethyl)piperazine: Similar structure but lacks the thiadiazole ring.
3-Methyl-1,2,4-thiadiazole: Similar ring structure but lacks the fluorinated ethyl group.
Piperazine derivatives: Various piperazine derivatives with different substituents.
Uniqueness: 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole is unique due to its combination of the fluorinated ethyl group, piperazine ring, and thiadiazole ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
5-[4-(2-fluoroethyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4S/c1-8-11-9(15-12-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUYOHASISXBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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